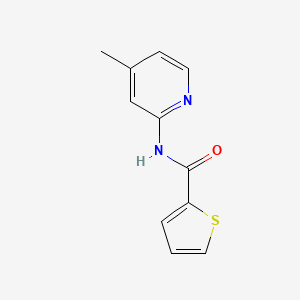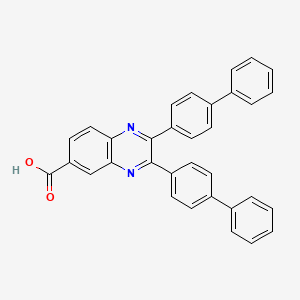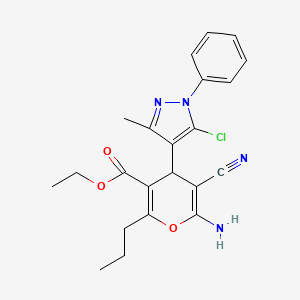![molecular formula C20H11I2N5O B11520903 1-Amino-3-(3,5-diiodo-2-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11520903.png)
1-Amino-3-(3,5-diiodo-2-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2-CYANO-3-(3,5-DIIODO-2-METHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including amino, cyano, and methoxy groups, as well as iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-2-CYANO-3-(3,5-DIIODO-2-METHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-2-CYANO-3-(3,5-DIIODO-2-METHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the cyano group or reduce the iodine atoms.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-AMINO-2-CYANO-3-(3,5-DIIODO-2-METHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique functional groups may play a role.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which 1-AMINO-2-CYANO-3-(3,5-DIIODO-2-METHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups. The amino and cyano groups may form hydrogen bonds or ionic interactions with biological molecules, while the iodine atoms could participate in halogen bonding. These interactions can influence various molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-AMINO-2-CYANO-1-CYCLOPENTENE: This compound shares the amino and cyano groups but lacks the complex heterocyclic structure and iodine atoms.
4,5-DICYANO-1,2,3-TRIAZOLE: Another compound with cyano groups, but it has a different heterocyclic core.
INDOLE DERIVATIVES: These compounds have a similar aromatic structure but differ in functional groups and overall complexity.
Uniqueness: 1-AMINO-2-CYANO-3-(3,5-DIIODO-2-METHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of functional groups and the presence of iodine atoms. This makes it particularly interesting for applications requiring specific reactivity and interactions.
Properties
Molecular Formula |
C20H11I2N5O |
|---|---|
Molecular Weight |
591.1 g/mol |
IUPAC Name |
1-amino-3-(3,5-diiodo-2-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C20H11I2N5O/c1-28-18-11(6-10(21)7-14(18)22)17-12(8-23)19(25)27-16-5-3-2-4-15(16)26-20(27)13(17)9-24/h2-7H,25H2,1H3 |
InChI Key |
VEUPCTHVACEWFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520826.png)
![N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide](/img/structure/B11520829.png)
![{1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine](/img/structure/B11520830.png)

![ethyl 2-({2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11520846.png)
![(4Z)-4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11520853.png)




![3,3-dimethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520895.png)
![5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium](/img/structure/B11520904.png)
![3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid](/img/structure/B11520905.png)
